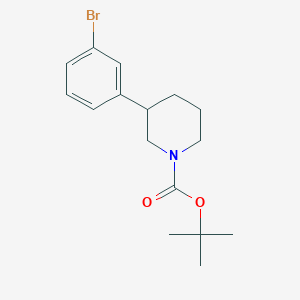

Tert-butyl 3-(3-bromophenyl)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 3-(3-bromophenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H22BrNO2 . It is a white to yellow solid and is used as an intermediate in the synthesis of Niraparib , a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .

Molecular Structure Analysis

The InChI code for this compound is1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-9-5-7-13(11-18)12-6-4-8-14(17)10-12/h4,6,8,10,13H,5,7,9,11H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 340.26 . The compound should be stored at 2-8°C .科学的研究の応用

Synthetic Routes and Applications

Synthesis of Vandetanib : A study detailed the synthetic routes of vandetanib, a therapeutic agent, highlighting the role of related compounds in the synthesis process. By analyzing different synthetic routes, the study identified tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a critical intermediate, showcasing its value in industrial-scale production due to favorable yields and commercial viability (Mi, 2015).

N-Heterocycle Synthesis : Research on chiral sulfinamides highlighted the use of tert-butanesulfinamide for asymmetric N-heterocycle synthesis, demonstrating its utility in creating structurally diverse piperidines and related compounds. This application is pivotal in developing natural product analogs and therapeutically applicable molecules (Philip et al., 2020).

Environmental Considerations : A comprehensive review on synthetic phenolic antioxidants, including compounds like 2,6-di-tert-butyl-4-methylphenol, explored their environmental occurrence, human exposure, and potential toxicity. This study sheds light on the environmental impacts of related tert-butyl compounds, suggesting future research directions for developing safer alternatives (Liu & Mabury, 2020).

Pharmacophore Development : Analysis of arylcycloalkylamines for antipsychotic agents emphasized the pharmacophoric significance of arylalkyl substituents, including tert-butyl groups, in enhancing the potency and selectivity of D2-like receptor ligands. This research provides a foundation for developing new therapeutic compounds with improved efficacy (Sikazwe et al., 2009).

Bioactive Compound Synthesis : A review on neo fatty acids and neo alkanes, including their synthetic analogs, discussed the biological activities of these compounds. The inclusion of tertiary butyl groups in synthetic bioactive compounds has shown promising anticancer, antifungal, and other activities, underscoring the potential of such modifications in medicinal chemistry (Dembitsky, 2006).

作用機序

Target of Action

Tert-butyl 3-(3-bromophenyl)piperidine-1-carboxylate is an intermediate compound used in the synthesis of Niraparib . Niraparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair .

Mode of Action

The compound, this compound, being an intermediate in the synthesis of Niraparib, contributes to the overall action of the final product. Niraparib, the final product, inhibits PARP, thereby preventing the repair of DNA damage in cancer cells .

Biochemical Pathways

This compound, as part of Niraparib, affects the DNA repair pathway. By inhibiting PARP, it prevents the repair of single-strand DNA breaks. This leads to the accumulation of DNA damage, resulting in cell death, particularly in cancer cells with BRCA1 and BRCA2 mutations .

Pharmacokinetics

Niraparib is well-absorbed orally and widely distributed in the body .

Result of Action

The result of the action of this compound, through its role in the synthesis of Niraparib, is the induction of cell death in cancer cells. By inhibiting DNA repair, it leads to the accumulation of DNA damage, which cancer cells, particularly those with BRCA1 and BRCA2 mutations, cannot survive .

Action Environment

The action of this compound, as an intermediate in the synthesis of Niraparib, is influenced by the conditions of the synthesis process. Factors such as temperature, pH, and the presence of other reactants can affect the efficiency of the synthesis process and the efficacy of the final product .

特性

IUPAC Name |

tert-butyl 3-(3-bromophenyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-9-5-7-13(11-18)12-6-4-8-14(17)10-12/h4,6,8,10,13H,5,7,9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXELUJTUWXJRDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate](/img/structure/B2554522.png)

![2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2554529.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2554535.png)

![N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B2554536.png)

![2-Chloro-N-[1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethyl]propanamide](/img/structure/B2554537.png)

![2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2554541.png)

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2554543.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2554544.png)